molecular formula C16H16ClNO2 B5620270 N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide

Cat. No.: B5620270
M. Wt: 289.75 g/mol
InChI Key: RFBUOQZRGJNFMJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, 3-methylbenzoyl chloride, is reacted with an appropriate amine to form the benzamide core.

  • Halogenation: The benzamide core undergoes halogenation to introduce the chloro group at the 4-position.

  • Methoxylation: The methoxy group is introduced at the 2-position through a methoxylation reaction.

  • Methylation: Finally, the methyl group is added at the 5-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can replace the chloro, methoxy, or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide is compared with similar compounds to highlight its uniqueness:

  • 4-Chloro-N-(4-methoxybenzyl)benzamide: Similar in structure but differs in the position of the methoxy group.

  • 4-Bromo-N-(4-methoxybenzyl)benzamide: Similar to the above but with a bromo group instead of chloro.

  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: Similar core structure but with a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-5-4-6-12(7-10)16(19)18-14-8-11(2)13(17)9-15(14)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBUOQZRGJNFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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